Troxipide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-Cancer Properties

Troxipide has shown promise in inhibiting the growth and proliferation of cancer cells in laboratory studies. The mechanism of action is still being elucidated, but it appears to involve interrupting cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells.

- A study published in the journal "Oncology Reports" found that Troxipide exhibited cytotoxic effects on human pancreatic cancer cell lines [].

- Another study published in "Molecular and Cellular Biochemistry" suggests that Troxipide may work by suppressing the expression of proteins involved in cell proliferation and survival [].

Neuroprotective Effects

Research suggests that Troxipide may offer neuroprotective benefits and potentially help with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The hypothesis is that it might help reduce oxidative stress and inflammation in the brain, which are contributing factors in these conditions.

- A study published in "Neuropharmacology" investigated the potential of Troxipide to protect against ischemic brain injury (stroke) in rats. The results suggest that Troxipide may have neuroprotective properties [].

- Another study published in "European Journal of Pharmacology" explored the effects of Troxipide on a Parkinson's disease model in mice. The findings indicate that Troxipide may have potential for treating this neurodegenerative disorder [].

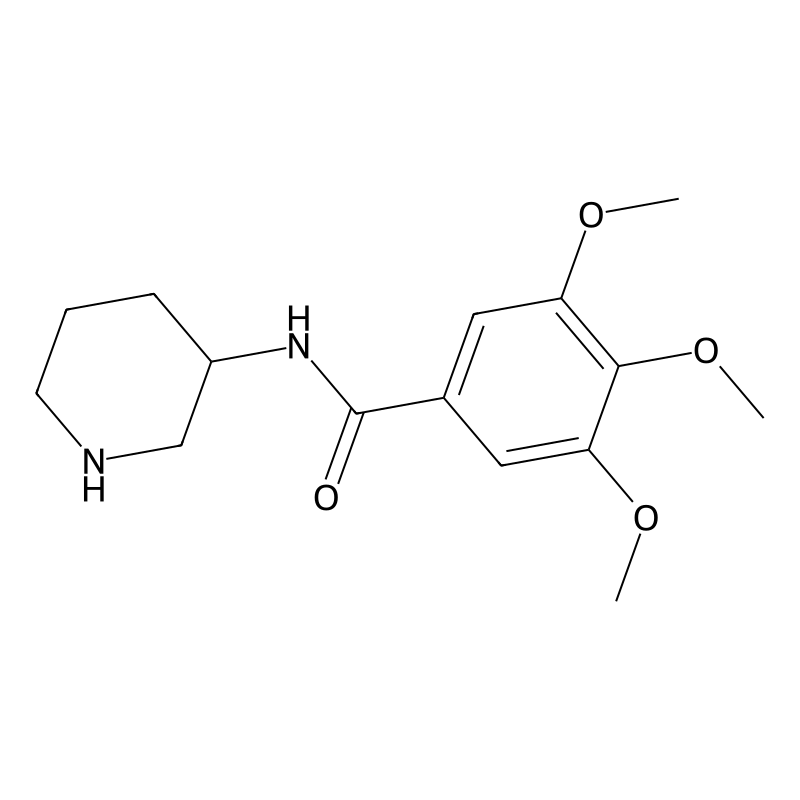

Troxipide is a small organic molecule classified as an anisole derivative. Its chemical formula is C₁₅H₂₂N₂O₄, and it is known for its ability to enhance gastric mucosal protection and promote healing of gastric ulcers. The IUPAC name for Troxipide is 3,4,5-trimethoxy-N-(piperidin-3-yl)benzamide . It possesses a high bioavailability of approximately 99.6%, indicating efficient absorption in the gastrointestinal tract .

Troxipide's mechanism of action is not fully elucidated, but research suggests it works through several pathways:

- Enhancing Gastric Mucosal Defense: Troxipide is believed to increase the production of mucus, glucosamine, and mucopolysaccharides in the stomach lining [, ]. This strengthens the mucosal barrier and protects it from damage by stomach acid and digestive enzymes [].

- Anti-inflammatory Properties: Troxipide may also exhibit anti-inflammatory effects, reducing inflammation associated with ulcers and gastritis [].

- Promoting Tissue Repair: Studies suggest Troxipide might improve blood flow to the stomach lining and stimulate tissue repair processes [, ].

- Amide bond cleavage.

- Piperidine separation.

These pathways help in identifying the structural skeletons of Troxipide's metabolites.

Troxipide exhibits significant biological activity, particularly in gastroprotection. It enhances gastric mucus secretion and stimulates the release of prostaglandins E₂ and D₂, which are crucial for maintaining mucosal integrity . The compound also inhibits the enzyme urease produced by Helicobacter pylori, thereby mitigating inflammation and oxidative stress in the gastric mucosa . Additionally, Troxipide has been found to:

- Inhibit neutrophil-mediated inflammation.

- Enhance mucosal blood flow.

- Accelerate epithelial restitution and mucosal healing.

The synthesis of Troxipide can be achieved through various methods. One common approach involves hydrogenation reactions starting from 3,4,5-trimethoxy-N-(3-pyridyl)benzamide . Specific synthetic routes may include:

- Hydrogenation: Converting precursor compounds into Troxipide through catalytic hydrogenation.

- Amidation: Forming the amide bond between an amine and a carboxylic acid derivative.

Troxipide is primarily used in treating gastrointestinal disorders such as gastric ulcers and gastritis. Its ability to protect the gastric mucosa makes it effective against conditions exacerbated by non-steroidal anti-inflammatory drugs (NSAIDs) and Helicobacter pylori infection. Additionally, its role in enhancing mucosal defense mechanisms positions it as a valuable therapeutic agent in gastroenterology .

Studies have demonstrated that Troxipide interacts with various biological systems to exert its protective effects. It modulates inflammatory responses by inhibiting pro-inflammatory mediators and enzymes that generate free radicals in the gastric mucosa . Furthermore, pharmacokinetic studies indicate that Troxipide maintains therapeutic concentrations in tissues long after administration, which contributes to its sustained efficacy .

Troxipide shares similarities with several other compounds used for gastrointestinal protection. Here are some notable comparisons:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sucralfate | C₁₁H₁₄AlO₁₁S | Forms a protective barrier on ulcer sites | Binds to proteins at ulcer sites |

| Misoprostol | C₂₃H₃₉N₃O₅ | Prostaglandin analog that increases mucus secretion | Used for preventing NSAID-induced ulcers |

| Omeprazole | C₁₈H₁₈N₃O₃S | Proton pump inhibitor reducing stomach acid | Primarily reduces acid secretion |

Troxipide's uniqueness lies in its dual action of enhancing mucosal protection while also directly inhibiting harmful bacterial enzymes like urease.

Troxipide exerts its therapeutic effects through multiple interconnected pharmacological pathways that collectively enhance gastrointestinal mucosal defense and demonstrate emerging antiproliferative properties. The compound operates primarily as a non-antisecretory cytoprotective agent, distinguishing it from conventional acid-suppressive therapies through its unique mechanism of strengthening endogenous mucosal defense systems [1] [2].

Gastrointestinal Cytoprotective Effects

The gastrointestinal cytoprotective mechanisms of troxipide represent a comprehensive approach to mucosal defense that operates independently of gastric acid secretion or neutralization. These effects are mediated through dual pathways involving prostaglandin-dependent signaling and direct enhancement of mucus barrier components [1] [3].

Prostaglandin-Mediated Mucosal Defense Augmentation

Troxipide demonstrates significant enhancement of endogenous prostaglandin synthesis, particularly prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), which constitute the primary mediators of gastric cytoprotection [1] [4]. The stimulation of cytoprotective prostaglandins represents a fundamental mechanism whereby troxipide fortifies gastric mucosal integrity against ulcerogenic and necrotizing agents.

Prostaglandin E2 functions through four distinct G-protein coupled receptor subtypes (EP1-EP4), each mediating specific aspects of mucosal protection [5] [6] [7]. Research has demonstrated that prostaglandin-mediated cytoprotection involves multiple coordinated mechanisms including stimulation of mucus secretion, bicarbonate secretion, phospholipid secretion, enhancement of mucosal blood flow, and acceleration of epithelial restitution and mucosal healing [5] [8]. These cytoprotective prostaglandins also inhibit mast cell activation and reduce leukocyte and platelet adherence to the vascular endothelium [5].

Table 1: Prostaglandin E2 Receptor Subtypes and Gastric Mucosal Defense Functions

| Receptor Subtype | Primary Function in Gastric Mucosa | Mechanism | Cytoprotective Role |

|---|---|---|---|

| EP1 | Inhibition of gastric motility; Bicarbonate secretion stimulation | G-protein coupled (Gq/11 pathway) | Essential for PGE2-mediated gastroprotection |

| EP2 | Mucosal blood flow enhancement | G-protein coupled (Gs/adenylyl cyclase) | Supports mucosal perfusion |

| EP3 | Acid secretion inhibition (direct and indirect via histamine) | G-protein coupled (Gi/Go pathway) | Reduces gastric acid secretion |

| EP4 | Mucus secretion stimulation; Mucosal blood flow enhancement | G-protein coupled (Gs/adenylyl cyclase/cAMP) | Promotes mucin secretion and angiogenesis |

The EP4 receptor subtype has been specifically identified as the primary mediator of prostaglandin E2-stimulated mucus secretion in gastric epithelial cells [9]. Studies utilizing EP4-specific agonists have demonstrated that this pathway operates through adenylyl cyclase activation, leading to increased cyclic adenosine monophosphate (cAMP) production and subsequent protein kinase A activation [9]. This signaling cascade ultimately results in enhanced mucus secretion that provides protective barrier function against gastric irritants.

Troxipide enhancement of prostaglandin synthesis contributes to the maintenance of mucosal blood flow, which serves as a secondary defense mechanism by supplying nutrients and oxygen to the epithelium while facilitating the removal, dilution, and neutralization of toxic substances that diffuse into the mucosa from the luminal environment [10] [4]. The increment in mucosal blood flow induced by troxipide has been observed to be more pronounced in the gastric antrum compared to the gastric corpus [10].

Mucus Glycoprotein Biosynthesis Regulation

Troxipide exerts direct effects on mucus glycoprotein biosynthesis through enhancement of key structural components that constitute the gastric mucosal barrier. The compound increases the gastric mucosal content of glucosamine, mucopolysaccharides, and collagen, thereby fortifying the protective mucus layer [1] [4] [11].

Glucosamine functions as an amino-sugar that stimulates glycoprotein synthesis and activates protective mechanisms of the gastric mucosa, thereby facilitating ulcer healing [1]. The enhancement of glucosamine content by troxipide directly contributes to improved mucus barrier function through increased glycoprotein production. Mucopolysaccharides provide structural integrity to the gastric mucosa, while collagen imparts essential properties including ionic capability to attract blood components necessary for tissue regeneration, mechanical protection, high tensile strength, and resistance to digestive enzymes [1] [4].

Table 3: Mucus Glycoprotein Components Enhanced by Troxipide

| Component | Normal Function | Troxipide Enhancement | Protective Mechanism |

|---|---|---|---|

| Glucosamine | Stimulates glycoprotein synthesis | Increased content in gastric mucosal barrier | Enhanced mucosal barrier fortification |

| Mucopolysaccharides | Provides structural integrity to gastric mucosa | Enhanced mucopolysaccharide production | Improved mucosal structural integrity |

| Collagen | Mechanical protection and tissue regeneration | Regeneration of collagen fibers | Enhanced tissue repair capacity |

| Mucin Glycoproteins | Forms protective mucus barrier | Improved mucus composition and output | Strengthened physical barrier function |

The regulation of mucus glycoprotein biosynthesis involves complex cellular mechanisms within goblet cells, which are specialized secretory cells responsible for mucin production and secretion [12] [13]. These cells synthesize high molecular weight glycoproteins that undergo extensive O-glycosylation in the Golgi apparatus, resulting in heavily glycosylated mucins that form the structural backbone of the protective mucus layer [14] [12].

Troxipide enhancement of mucus composition extends beyond quantitative increases to include qualitative improvements in mucus barrier properties. The compound promotes the synthesis of protective mucus components while maintaining the appropriate balance of gel-forming mucins that are essential for effective barrier function [2] [15]. This comprehensive approach to mucus barrier enhancement distinguishes troxipide from simple mucosal coating agents by addressing the underlying cellular mechanisms of mucus production.

Anti-Inflammatory Pathways

The anti-inflammatory properties of troxipide represent a critical component of its cytoprotective mechanism, particularly through the modulation of neutrophil function and reduction of oxidative stress in gastric mucosal tissues. These effects are achieved through specific inhibition of key inflammatory mediators and cellular processes that contribute to mucosal injury [2] [16].

Neutrophil Migration Inhibition Mechanisms

Troxipide demonstrates potent inhibitory effects on neutrophil migration and activation, representing a significant anti-inflammatory mechanism that reduces mucosal tissue damage. Research has established that neutrophil-mediated inflammation plays a central role in the pathogenesis of gastric mucosal injury, particularly in conditions associated with Helicobacter pylori infection and other inflammatory stimuli [16] [15].

The compound exhibits concentration-dependent inhibition of recombinant interleukin-8 (IL-8)-induced neutrophil migration at concentrations ranging from 10^-6 to 10^-4 M [16]. Interleukin-8 functions as a potent neutrophil chemotactic stimulant that can induce transmigration of up to 87.4% of neutrophils across endothelial monolayers under normal conditions [17] [18]. Troxipide intervention significantly reduces this chemotactic response, thereby limiting inflammatory cell infiltration into gastric mucosal tissues.

Table 2: Neutrophil Migration Inhibition Mechanisms by Troxipide

| Stimulant | Normal Response | Troxipide Effect (1 mM) | Clinical Significance |

|---|---|---|---|

| Interleukin-8 (IL-8) | Chemotactic migration (up to 87.4% transmigration) | Significant inhibition of neutrophil migration | Reduced inflammatory cell infiltration |

| Formyl-methionyl-leucyl-phenylalanine (fMLP) | Superoxide anion generation | Inhibition of superoxide production | Decreased oxidative stress in gastric mucosa |

| Platelet Activating Factor (PAF) | Superoxide anion generation | Inhibition of superoxide production | Reduced inflammatory mediator activity |

Beyond chemotactic inhibition, troxipide suppresses neutrophil activation induced by formyl-methionyl-leucyl-phenylalanine (fMLP) and platelet activating factor (PAF) [16] [19] [11]. These bacterial peptides and inflammatory mediators normally trigger robust neutrophil responses including superoxide generation and degranulation. The inhibition of these responses by troxipide at concentrations achievable in gastric mucosal tissues (5.3-8.9 μg/g tissue) demonstrates clinically relevant anti-inflammatory activity [4].

The mechanism of neutrophil migration inhibition appears to involve interference with chemokine receptor signaling pathways rather than direct cytotoxic effects, as troxipide concentrations that inhibit migration do not induce neutrophil apoptosis [16]. This selective inhibition preserves neutrophil viability while reducing their inflammatory activity, representing an optimal anti-inflammatory approach that maintains immune function while preventing tissue damage.

Reactive Oxygen Species Scavenging Capacity

Troxipide exhibits significant reactive oxygen species (ROS) scavenging activity, which contributes substantially to its cytoprotective and anti-inflammatory properties. The compound demonstrates particular effectiveness in reducing oxidative stress generated through neutrophil activation and inflammatory processes in gastric mucosal tissues [2] [15].

The primary ROS targeted by troxipide include superoxide anions, hydrogen peroxide, and hydroxyl radicals, which are generated through various cellular and enzymatic processes during inflammation [20]. Superoxide anions (O2- −) represent the initial products of neutrophil activation and serve as precursors for other more reactive oxygen species through enzymatic and non-enzymatic reactions [20] [21].

Table 4: Reactive Oxygen Species Scavenging by Troxipide

| ROS Type | Source/Generation | Troxipide Scavenging Activity | Tissue Protection |

|---|---|---|---|

| Superoxide anion (O2- −) | Neutrophil activation by fMLP/PAF | Direct inhibition of neutrophil-mediated generation | Reduced mucosal oxidative damage |

| Hydrogen peroxide (H2O2) | Cellular metabolism and inflammation | Indirect reduction through anti-inflammatory effects | Prevention of lipid peroxidation |

| Hydroxyl radical (HO- ) | Metal-catalyzed reactions | Potential scavenging activity | Protection of cellular components |

| General oxidative stress markers | Multiple inflammatory pathways | Overall reduction in oxidative stress | Enhanced mucosal defense |

Troxipide inhibition of superoxide generation by neutrophils stimulated with fMLP or PAF occurs at millimolar concentrations, suggesting direct interference with the cellular mechanisms responsible for ROS production [16] [19]. This inhibition extends beyond simple scavenging to include prevention of ROS generation through modulation of neutrophil activation pathways.

The clinical significance of ROS scavenging activity relates to the prevention of oxidative damage to gastric mucosal tissues, including lipid peroxidation, protein oxidation, and DNA damage [22] [23]. Excessive ROS production has been implicated in various pathological processes including gastric ulceration, chronic inflammation, and impaired tissue repair [23]. By reducing oxidative stress, troxipide enhances the natural antioxidant defense mechanisms of gastric mucosa and promotes tissue healing.

Emerging Antiproliferative Properties

Recent investigations have revealed that troxipide and its structural analogs possess significant antiproliferative properties against various cancer cell lines, representing a novel therapeutic application beyond traditional gastroprotective uses. These emerging properties involve complex molecular mechanisms that regulate cell cycle progression, apoptosis induction, and signal transduction pathway modulation [24] [25].

Apoptosis Induction in Cancer Cell Lines

Troxipide analogs have demonstrated potent apoptosis-inducing activity in multiple cancer cell types, with particular selectivity toward specific malignant phenotypes. Research utilizing troxipide-derived compounds has revealed significant antiproliferative activity against human cancer cell lines including MCF-7 (breast), PC3 (prostate), MGC-803 (gastric), and PC9 (lung) with notable selectivity compared to normal cell lines [24] [25].

The most promising troxipide analog, designated as compound 5q, exhibits an IC50 value of 0.91 μM against PC3 prostate cancer cells while demonstrating approximately 53-fold selectivity toward normal WPMY-1 cells [24]. This remarkable selectivity suggests that structural modifications of the troxipide scaffold can enhance anticancer potency while preserving normal cell viability.

Mechanistic studies have revealed that troxipide analogs induce apoptosis through activation of both major apoptotic pathways: the death receptor-mediated extrinsic pathway and the mitochondria-mediated intrinsic pathway [24]. The extrinsic pathway involves activation of death receptors such as Fas/Apo1, leading to caspase-8 activation and subsequent downstream caspase cascade activation. The intrinsic pathway centers on mitochondrial membrane permeabilization and cytochrome c release, ultimately converging on executioner caspase activation.

Table 5: Signal Transduction Pathways in Cancer Cell Apoptosis (Troxipide Analogs)

| Pathway | Key Proteins Involved | Troxipide Analog Effects | Cellular Outcome |

|---|---|---|---|

| Death Receptor-Mediated (Extrinsic) | Fas/Apo1, Death receptors | Activation of extrinsic apoptotic pathway | Apoptosis induction via external signals |

| Mitochondria-Mediated (Intrinsic) | Bax, Bcl-2, Cytochrome c | Upregulation of Bax, downregulation of Bcl-2 | Mitochondrial membrane permeabilization |

| p53 Tumor Suppressor | p53, p21, PUMA | Upregulation of p53 expression | Cell cycle arrest and apoptosis |

| Caspase Cascade Activation | Caspase-3, Caspase-9, PARP | Increased cleaved caspase-3/9 and cleaved PARP | Execution of apoptotic program |

The molecular mechanisms underlying apoptosis induction involve modulation of key regulatory proteins within the BCL-2 family. Troxipide analogs upregulate pro-apoptotic Bax protein expression while simultaneously downregulating anti-apoptotic Bcl-2 expression, thereby shifting the cellular balance toward apoptosis [24] [26]. This modulation of the Bax/Bcl-2 ratio represents a critical determinant of cellular fate and apoptotic susceptibility.

Additional evidence for apoptosis induction includes significant increases in cleaved caspase-3 and caspase-9 expression, along with enhanced cleavage of poly(ADP-ribose) polymerase (PARP), a classical substrate of executioner caspases [24] [27]. These biochemical markers confirm activation of the apoptotic machinery and execution of programmed cell death in response to troxipide analog treatment.

Signal Transduction Pathway Modulation

The antiproliferative effects of troxipide analogs involve sophisticated modulation of multiple signal transduction pathways that regulate cell proliferation, survival, and death. These pathways include cell cycle checkpoints, tumor suppressor mechanisms, and growth factor signaling cascades that collectively determine cellular fate [24] [27].

One of the primary mechanisms involves upregulation of p53 tumor suppressor protein expression, which functions as a critical guardian of genomic integrity [24] [28]. The p53 protein responds to various cellular stresses including DNA damage, oncogene activation, and metabolic stress by inducing either cell cycle arrest to allow DNA repair or apoptosis if damage is irreparable [28]. Troxipide analogs enhance p53 expression and activity, leading to increased transcription of pro-apoptotic target genes and cell cycle regulatory proteins.

Cell cycle analysis has demonstrated that troxipide analogs induce G1/S phase arrest in cancer cells, preventing progression from the gap 1 phase to the synthesis phase of the cell cycle [24]. This arrest provides an opportunity for DNA damage assessment and repair mechanisms to function, while cells with irreparable damage are directed toward apoptosis. The G1/S checkpoint represents a critical control point where cells commit to DNA replication and cell division.

The modulation of signal transduction pathways extends to growth factor and survival signaling cascades. Research has indicated that troxipide analogs may interfere with pathways such as the Akt/mTOR signaling cascade, which regulates cell survival, metabolism, and proliferation [29]. Inhibition of these pro-survival pathways sensitizes cancer cells to apoptotic stimuli and reduces their proliferative capacity.

Metabolic studies of troxipide in gastric ulcer models have revealed complex pharmacokinetic and pharmacodynamic properties that may contribute to its antiproliferative effects [27] [30]. The compound undergoes extensive metabolism through phase I and phase II enzymatic processes, generating multiple metabolites that may possess distinct biological activities [27]. A total of 45 metabolites have been identified, including 9 phase I metabolites and 36 phase II metabolites, suggesting complex biotransformation pathways that could generate active antiproliferative compounds [27].

The tissue distribution studies demonstrate that troxipide achieves therapeutically relevant concentrations in various organs including the liver, lung, and kidney, with particular accumulation in gastrointestinal tissues [27]. This distribution pattern supports the potential for systemic antiproliferative effects while maintaining primary gastroprotective activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX11 - Troxipide

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Preparation and pharmacokinetics study on gastro-floating sustained-release tablets of troxipide

Yunyun Gao, Yang Gao, Fei Yin, Mi Wang, Zhenhong Wang, Tiantian Ye, Yonggang Yang, W S Pan, Xinggang YangPMID: 25190152 DOI: 10.3109/03639045.2014.956113

Abstract

The purpose of this research aimed at preparing gastro-floating sustained-release tablets of troxipide and a further study on in vitro release and in vivo bioavailability. Under the circumstances of direct powder compression, the floating tablets were successfully prepared with HPMC as main matrix material, Carbopol as assistant matrix material, octadecanol as floating agent and sodium bicarbonate as foaming agent to float by gas-forming. The floating time and accumulative release amount as evaluation indexes were utilized to perform pre-experiment screening and single-factor test, respectively, while central composite design response surface method was applied for formulation optimization, followed by in vivo pharmacokinetic study in beagles after oral administration for floating tablets and commercial tablets used as the control. The results indicated that the floating sustained-release tablets held a better capability for floating and drug release and more satisfactory pharmacokinetic parameters, such as a lower Cmax, a prolonged Tmax, but an equivalent bioavailability calculated by AUC0-24 compared to commercial tablets. So a conclusion was finally drawn that the floating sustained-release tablets possessing a good release property could be suitable for demands of design.Multiple granulomatous inflammation in the minor salivary glands: a proposed new entity, allergic granulomatous sialadenitis

Tarou Irié, Yukiko Maeda, Tadateru Aida, Kaname Sumitani, Masao Nagumo, Tetsuhiko TachikawaPMID: 15533228 DOI: 10.1111/j.1440-1827.2004.01768.x

Abstract

We report a patient who presented with multiple small submucosal nodules with granulomatous inflammation in the minor salivary glands of the oral cavity. A 43-year-old woman presented with a 1-week history of multiple small submucosal nodules in her oral cavity after having taken medicine for abdominal pain. The patient did not have a history of fever, rectal bleeding, skin lesions or arthritis, but did have a history of drug allergy and bronchial asthma. Histopathological examination of the submucosal nodules showed sialadenitis with marked infiltration of lymphocytes, eosinophilic cells, macrophages and Langhans-type or foreign-body-type multinucleate giant cells. The macrophages tended to be aggregated and appeared to have caused immature granuloma formation without caseous necrosis. Degranulated eosinophilic cells were numerous. Sarcoidosis, Crohn's disease, tuberculosis and atypical mycobacterial infection were not identified by medical examination. Three weeks after discontinuing the medication the patient was seen again at a follow-up visit. Multiple submucosal small nodules and other symptoms were not evident at that time. This case report may represent a new entity of salivary gland disease that we tentatively refer to as 'allergic granulomatous sialadenitis'.Drug repurposing: Discovery of troxipide analogs as potent antitumor agents

Nan Lu, Jin-Ling Huo, Shuai Wang, Xiao-Han Yuan, Hong-Min LiuPMID: 32619887 DOI: 10.1016/j.ejmech.2020.112471

Abstract

Drug repurposing plays a vital role in the discovery of undescribed bioactivities in clinical drugs. Based on drug repurposing strategy, we for the first time reported a novel series of troxipide analogs and then evaluated their antiproliferative activity against MCF-7, PC3, MGC-803, and PC9 cancer cell lines and WPMY-1, most of which showed obvious selectivity toward PC-3 over the other three cancer cell lines and WPMY-1. Compound 5q, especially, could effectively inhibit PC3 with an ICvalue of 0.91 μM, which exhibited around 53-fold selectivity toward WPMY-1. Data indicated that 5q effectively inhibited the colony formation, suppressed the cell migration, and induced G1/S phase arrest in PC3 cells. Also, compound 5q induced cell apoptosis by activating the two apoptotic signaling pathways in PC3 cells: death receptor-mediated extrinsic pathway and mitochondria-mediated intrinsic pathway. Compound 5q up-regulated the expression of both pro-apoptotic Bax and P53, while down-regulated anti-apoptotic Bcl-2 expression. Besides, compound 5q significantly increased the expression of cleaved caspase 3/9 and cleaved PARP. Therefore, the successful discovery of compound 5q may further validate the feasibility of this theory, which will encourage researchers to reveal undescribed bioactivities in traditional drugs.

Troxipide, a novel antiulcer compound, has inhibitory effects on human neutrophil migration and activation induced by various stimulants

K Kusugami, K Ina, T Hosokawa, F Kobayashi, H Kusajima, K Momo, Y NishioPMID: 11515628 DOI: 10.1016/s1590-8658(00)80023-7

Abstract

Neutrophils are considered to be involved in the pathogenesis of Helicobacter pylori-associated gastroduodenal diseases on account of their potent biological functions as effector cells. Troxipide, a new antiulcer compound used for patients with gastric ulcer or gastritis, has been shown to inhibit migration and activation of guinea pig neutrophils, but little is known about the pharmacological effects on human neutrophils.To study the effects of troxipide on chemotactic migration and superoxide generation by human neutrophils.

The chemotactic response of neutrophils was determined in a multi-well chamber with a polycarbonate filter and the generation of O2- by neutrophils was measured using a chemiluminescence method. Concentrations of troxipide in gastric mucosa were measured by high-performance liquid chromatography.

Incubation of neutrophils with 10(-6) to 10(4) M troxipide caused inhibition of recombinant interleukin-8-induced migration. These concentrations of troxipide also inhibited superoxide generation by neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine or platelet activating factor. These phenomena were not simply due to the direct cytotoxic effects since the above concentrations of troxipide did not induce neutrophil apoptosis. The concentrations of troxipide detected in the gastric mucosa after oral administration were in the range able to inhibit chemotactic migration and superoxide generation by neutrophils in vitro.

These results suggest that troxipide may exert its therapeutic effect in patients with gastric ulcer or gastritis by inhibiting inflammatory responses and mucosal injury mediated by neutrophils in gastric mucosa.

[The pharmacodynamics of troxipide on experimental gastric ulcers in rats]

J Wang, L Zhang, Z Fang, A Fan, Y WangPMID: 8288208 DOI:

Abstract

Effects of troxipide (Ku-54) on various experimental gastric ulcers in rats were studied. Ku-54 showed a dose-dependent antiulcerous action at 100, 200 and 300 mg/kg (particularly 300 mg/kg) p.o. in water-immersion stress, pylorus ligated and acetic acid reduced rats. The effect of cimetidine (CIM) (600 mg/kg) on water-immersion stress rats was significantly higher than that of Ku-54(300 mg/kg). On the other hand, the effect of Ku-54 (300 mg/kg) was higher than that of CIM (600 mg/kg) on the pylorus ligated and acetic acid reduced groups. The antiulcerous action of Ku-54 (300 mg/kg) was not related with the content and the pH of gastric juice.[Preventive effects of troxipide on a newly developed model of acute gastric mucosal lesion (AGML) induced by ischemia/reperfusion plus ammonia in the rat]

K Momo, K Hoshina, Y Ishibashi, T SaitoPMID: 7959422 DOI: 10.1254/fpj.104.313

Abstract

We have developed a unique rat AGML model produced by ischemia/reperfusion plus 0.2% ammonia (I/R.NH3), either treatment which would not induce mucosal injury when used alone. The effects of troxipide and other gastric mucosal defensive drugs were investigated with this I/R.NH3-induced AGML model and other AGML models in rats. The following results were obtained: 1) Like allopurinol, troxipide at 50-200 mg/kg, p.o. dose-dependently prevented I/R.NH3-induced development of AGML and also the ischemia/reperfusion-induced increase of gastric mucosal thiobarbituric acid (TBA)-reactive substances; 2) Troxipide at 10(-6)-10(-4) M, like allopurinol, inhibited concentration-dependently in vitro xanthine oxidase activity in gastric mucosal homogenates; 3) Troxipide at 50-200 mg/kg, p.o. inhibited AGMLs induced by bleeding plus 0.2% ammonia and by 1.0% ammonia alone; and 4) Troxipide and sofalcone were similar in preventing all AGMLs tested and also the increase of mucosal TBA-reactive substances, but somewhat differed from teprenone, cetraxate hydrochloride, azulene plus L-glutamine and sucralfate. These findings suggest that troxipide may inhibit I/R.NH3-induced AGML development by preventing generation of oxygen free radicals and by protecting against mucosal fragility due to reduced energy metabolism from poor blood flow and also against ammonia-induced disruption of the gastric mucosal barrier. Therefore, troxipide may be highly effective for various AGMLs with multifactor involvement.Diclofenac-induced gastric mucosal fluorescence in rats

H Matsui, Y Murata, F Kobayashi, R Shiba, K Momo, Y Kondo, A Nakahara, H MutoPMID: 11281183 DOI: 10.1023/a:1005656916830

Abstract

We previously reported that the gastric mucosa emits fluorescence of porphyrins at the onset of gastric lesions induced by hemorrhagic shock. In this study, we investigated whether the fluorescent substance concerns with the gastric mucosal injuries induced by diflofenac, a nonsteroidal antiinflammatory drug (NSAID). In the gastric mucosa treated with diclofenac, lesions were generated and myeloperoxidase activity increased. Diclofenac administration also increased thiobarbituric acid-reactive substances, a index of tissue peroxidation. After diclofenac treatment, the gastric mucosal fluorescence intensities rose. HPLC analysis demonstrated that the fluorescent substances were mesoporphyrin and protoporphyrin, which were the same as found in hemorrhagic shock. Pretreatment of the tissue with radical scavenging substances, catalase and troxipide, restrained the increase of mucosal fluorescence intensity, tissue peroxidation, and lesion formation. These findings indicate that diclofenac treatment induced the generation of porphyrins as well as tissue peroxidation in gastric mucosal tissue. This study suggests that autofluorescence observation is a useful tool to identify diclofenac-induced gastric injury.Metabolites profiling and pharmacokinetics of troxipide and its pharmacodynamics in rats with gastric ulcer

Hongbin Guo, Baohua Chen, Zihan Yan, Jian Gao, Jiamei Tang, Chengyan ZhouPMID: 32788674 DOI: 10.1038/s41598-020-70312-7

Abstract

Troxipide is widely used to treat gastric ulcer (GU) in the clinic. However, a lack of systematic metabolic, pharmacokinetic and pharmacological studies limits its clinical use. This study aimed to firstly explore the metabolic, pharmacokinetic and pharmacological mechanisms of troxipide in rats with GU compared to normal control (NC) rats. First, metabolic study was perormed by a highly selective, high-resolution mass spectrometry method. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra. Subsequently, the pharmacokinetics results suggested that the C, K

, t

, AUC

and AUC

of troxipide were significantly increased in rats with GU compared with NC rats. The V

, K

and absolute bioavailability of troxipide were obviously decreased in rats with GU compared with NC rats, and its tissue distribution (in the liver, lung and kidney) was significantly different between the two groups of rats. Additionally, the pharmacodynamic results suggested that the levels of biochemical factors (IL-17, IL-6, TNF-α, IFN-γ, AP-1, MTL, GAS, and PG-II) were significantly increased, the PG-Ӏ level was obviously decreased, and the protein expression levels of HSP-90, C-Cas-3 and C-PARP-1 were markedly increased in rats with GU compared with NC rats. The above results suggested that the therapeutic mechanisms underlying the metabolic, pharmacokinetic and pharmacological properties of troxipide in vivo in rats deserve further attention based on the importance of troxipide in the treatment of GU in this study, and these mechanisms could be targets for future studies.

Gefarnate increases PAS positive cell density in rabbit conjunctiva

M Nakamura, K Endo, K Nakata, T HamanoPMID: 9924342 DOI: 10.1136/bjo.82.11.1320

Abstract

The effects of three drugs for the treatment of gastritis and gastric ulcer--gefarnate, ecabet sodium, and troxipide--on periodic acid Schiff (PAS) positive cell density in rabbit conjunctiva in vivo were investigated.Eye drops containing gefarnate (0.1%, 1%), ecabet sodium (0.1%, 1%), or troxipide (0.1%, 1%) were instilled in both eyes of rabbits, six times a day for 7 days. On the eighth day, filter paper was gently pressed on the bulbar and palpebral conjunctiva, and impression cytology was performed with PAS staining. Three points in each specimen were selected randomly, and PAS stained cells were counted.

The instillation of gefarnate increased PAS positive cell density significantly at the concentration of 1% (p < 0.05). In contrast, instillation of ecabet sodium or troxipide failed to change PAS positive cell density.

These results demonstrated that gefarnate stimulates PAS positive cell density in rabbit conjunctiva.

Explore Compound Types